molecular formula C10H10INO2 B14842751 N-(3-Acetyl-5-iodophenyl)acetamide

N-(3-Acetyl-5-iodophenyl)acetamide

Cat. No.: B14842751
M. Wt: 303.10 g/mol
InChI Key: LZDCYHYRLCBHSN-UHFFFAOYSA-N
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Description

N-(3-Acetyl-5-iodophenyl)acetamide: is an organic compound with the molecular formula C10H10INO2 and a molecular weight of 303.09 g/mol It is a derivative of acetamide, featuring an iodine atom and an acetyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetyl-5-iodophenyl)acetamide typically involves the iodination of a phenylacetamide precursor followed by acetylation. One common method includes the reaction of 3-iodoaniline with acetic anhydride in the presence of a base to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale iodination and acetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Acetyl-5-iodophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(3-Acetyl-5-iodophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-iodophenyl)acetamide is not well-documented. it is likely to interact with biological molecules through its iodine and acetyl functional groups, potentially affecting molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

  • N-(3-Iodophenyl)acetamide
  • N-(4-Chloro-2-iodophenyl)acetamide
  • N-(2-Chloro-4-iodophenyl)acetamide

Comparison: N-(3-Acetyl-5-iodophenyl)acetamide is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

N-(3-acetyl-5-iodophenyl)acetamide

InChI

InChI=1S/C10H10INO2/c1-6(13)8-3-9(11)5-10(4-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)

InChI Key

LZDCYHYRLCBHSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)NC(=O)C

Origin of Product

United States

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